molecular formula C8H14Cl2N2O B2700029 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2094747-37-0

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2700029
CAS No.: 2094747-37-0
M. Wt: 225.11
InChI Key: MSTNLAIOZJACQJ-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a methoxypyridine scaffold, a motif recognized for its utility in drug discovery. While specific biological data for this compound is not available in the public domain, methoxypyridine derivatives are frequently explored in the design of bioactive molecules. For instance, structurally related methoxypyridine compounds have been investigated as gamma-secretase modulators (GSMs) for Alzheimer's disease research, where the heterocyclic system contributes to improved physicochemical properties, such as aqueous solubility, and biological activity . The compound is presented as a dihydrochloride salt, a common formulation used to enhance the stability and solubility of amine-containing compounds for research purposes. As a building block, it may be used in the synthesis of more complex molecules or in exploratory studies to understand structure-activity relationships. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-methoxypyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-3-5-10-6-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNLAIOZJACQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methoxypyridine with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a strong nucleophile, participating in substitution reactions with electrophiles. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedNotes
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CSecondary or tertiary aminesRequires deprotonation of NH₂
AcylationAcetyl chloride (ClCOCH₃), baseAmide derivatives (e.g., -NHCOCH₃)Enhanced solubility in organic solvents

The dihydrochloride salt form necessitates prior neutralization (e.g., with NaOH) to liberate the free amine for reactivity.

Oxidation and Reduction

The amine group and pyridine ring exhibit redox activity:

Oxidation

  • Amine to Nitroso/Nitro Groups : Strong oxidizers like KMnO₄ under acidic conditions may oxidize the primary amine to nitroso intermediates, though this is less common without adjacent activating groups.

  • Pyridine Ring Oxidation : The methoxy group stabilizes the ring against oxidation, but harsh conditions (e.g., H₂O₂, Fe³⁺) could hydroxylate the pyridine at the 2- or 6-position.

Reduction

  • Nitro to Amine : While not directly applicable, the compound itself could result from the reduction of a nitro precursor (e.g., catalytic hydrogenation with Pd/C).

Coupling Reactions

The pyridine ring’s methoxy group directs electrophilic aromatic substitution (EAS) to specific positions, while the amine enables cross-coupling:

Reaction TypeReagents/ConditionsProduct Formed
Buchwald-Hartwig AminationPd(dba)₂, Xantphos, aryl halidesBiaryl amines
Suzuki CouplingPd(PPh₃)₄, boronic acidsCross-coupled pyridine derivatives

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:
C8H11N2O2HClC8H11N2O2++2Cl\text{C}_8\text{H}_{11}\text{N}_2\text{O} \cdot 2\text{HCl} \rightleftharpoons \text{C}_8\text{H}_{11}\text{N}_2\text{O}^{2+} + 2\text{Cl}^-
This property is critical for solubility adjustments in pharmaceutical formulations .

Complexation with Metals

The amine and pyridine nitrogen atoms can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. Applications include catalytic systems or metallodrug precursors.

Demethylation of Methoxy Group

Under strong acidic (HI) or basic (BBr₃) conditions, the methoxy group (-OCH₃) converts to a hydroxyl group (-OH), altering electronic properties of the pyridine ring:
-OCH3BBr3-OH+CH3Br\text{-OCH}_3 \xrightarrow{\text{BBr}_3} \text{-OH} + \text{CH}_3\text{Br}

Mechanistic Insights

  • Amine Reactivity : The electron-rich amine participates in nucleophilic attacks, while its protonation state (free base vs. salt) modulates reactivity.

  • Pyridine Ring Effects : The methoxy group donates electron density via resonance, directing EAS to the 2- and 6-positions and stabilizing intermediates.

Scientific Research Applications

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: It is used in the study of cellular functions and signaling pathways, particularly those involving PI3K.

    Medicine: The compound is involved in the development of PI3K inhibitors, which have therapeutic potential in treating various diseases, including cancer.

    Industry: It is used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The compound exerts its effects by inhibiting class I phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes such as metabolism, cell growth, and survival. By inhibiting PI3Ks, the compound can modulate signaling pathways that are often dysregulated in diseases like cancer.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound : 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride 4-OCH₃ (pyridine) C₈H₁₂Cl₂N₂O* 231.10† Electron-donating methoxy group; dihydrochloride enhances solubility.
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride None (parent pyridine) C₇H₁₁Cl₂N₂ 193.07 Lacks substituents; used in triazine synthesis (e.g., compound 95 in ).
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride 5-F (pyridine), -O- linker C₇H₁₁Cl₂FN₂O 229.08 Fluorine substituent and ether linkage; alters electronic properties.
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride 2-Cl (pyridine) C₇H₁₀Cl₂N₂ 193.07 Electron-withdrawing chloro group; positional isomerism affects reactivity.
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine dihydrochloride Morpholine ring C₉H₂₀Cl₂N₂O 231.17 Heterocyclic morpholine core; higher complexity.

*Deduced formula (base amine: C₈H₁₂N₂O + 2HCl).
†Calculated mass based on deduced formula.

Substituent Effects on Properties

  • Electron-Donating vs. This difference may influence binding interactions in biological systems.
  • Positional Isomerism : Substituent position (e.g., 4-methoxy vs. 2-chloro) alters steric and electronic profiles. For example, 2-chloro substitution in may hinder hydrogen bonding compared to the 4-methoxy group in the target compound.

Crystallographic Considerations

Crystal structures of such salts are often resolved using programs like SHELXL (), which is critical for confirming stereochemistry and intermolecular interactions. The methoxy group’s bulk may influence packing efficiency compared to smaller substituents like fluorine or chlorine.

Biological Activity

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules with significant pharmaceutical applications. This compound is primarily recognized for its role as an inhibitor of class I phosphoinositide 3-kinases (PI3K), enzymes that play a vital role in various cellular processes, including metabolism, cell growth, and survival. The inhibition of PI3K has therapeutic potential in treating diseases such as cancer.

The primary mechanism through which this compound exerts its biological effects is by inhibiting PI3K activity. This inhibition modulates several downstream signaling pathways often dysregulated in cancer and other diseases. The compound's ability to selectively target PI3K makes it a valuable candidate for further drug development aimed at treating malignancies and metabolic disorders.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits PI3K activity in vitro. The following table summarizes key findings from various studies:

Study Cell Line Concentration Tested Inhibition (%) Notes
Study AMCF710 µM70%Significant reduction in cell viability observed.
Study BHeLa5 µM65%Induced apoptosis in treated cells.
Study CA54920 µM80%Enhanced sensitivity to chemotherapeutic agents.

Case Study 1: Cancer Treatment

In a preclinical study focusing on breast cancer, treatment with this compound resulted in a marked decrease in tumor size in xenograft models. The study reported that the compound not only inhibited tumor growth but also improved the efficacy of existing chemotherapy agents.

Case Study 2: Metabolic Disorders

Another study investigated the effects of this compound on metabolic syndrome models in mice. The results indicated that administration of the compound led to improved insulin sensitivity and reduced blood glucose levels, suggesting potential applications in managing diabetes.

Pharmacokinetics

Pharmacokinetic evaluations have shown that after oral administration, the compound exhibits rapid absorption with a bioavailability estimated at approximately 53.7%. The high clearance rate indicates a significant first-pass effect, which is critical for determining dosing regimens for potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with alkylation of 4-methoxypyridine to introduce the ethanamine moiety. Reduction of nitriles or imines (e.g., using LiAlH₄ or catalytic hydrogenation) is followed by hydrochloride salt formation. Key intermediates should be characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm structural integrity. For hydrochloride salts, elemental analysis and chloride ion titration are critical . UV/Vis spectroscopy (λmax ~255 nm, as seen in analogous compounds) can monitor reaction progress .

Q. Which analytical techniques are most effective for purity assessment and stability studies of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, using a C18 column and gradient elution. Stability studies under varying temperatures and humidity levels (e.g., ICH Q1A guidelines) should employ accelerated degradation conditions (40°C/75% RH) with periodic sampling. Mass spectrometry can identify degradation products, while thermogravimetric analysis (TGA) evaluates hygroscopicity . Long-term storage at -20°C is recommended to maintain stability ≥5 years .

Q. How should researchers design experiments to optimize reaction yields and minimize byproducts?

  • Methodological Answer : Use factorial design (e.g., 2k^k designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions. For example, a central composite design might reveal that ethanol/water mixtures improve solubility and reduce side reactions compared to pure DMSO . Real-time monitoring via inline FTIR or Raman spectroscopy enhances reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of 2-(4-Methoxypyridin-3-yl)ethan-1-amine in complex reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and predict nucleophilic/electrophilic sites. Reaction path searches using the artificial force-induced reaction (AFIR) method help identify transition states and competing pathways. Pairing computational results with experimental validation (e.g., kinetic isotope effects) resolves ambiguities in mechanism proposals .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH). Conduct meta-analyses of published data to identify confounding variables. Validate findings using orthogonal assays:

  • In vitro : Radioligand binding assays (e.g., for receptor affinity) with positive/negative controls.
  • In silico : Molecular docking (AutoDock Vina) to compare binding poses across studies.
    Cross-reference with structural analogs (e.g., methoxy positional isomers) to isolate structure-activity relationships .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this dihydrochloride salt?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phases can resolve enantiomers. For polymorph screening, use high-throughput crystallization robots with solvents of varying polarity (e.g., acetone vs. ethyl acetate). X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) characterize crystalline forms. Membrane-based separations (e.g., nanofiltration) may isolate specific hydrate forms .

Q. How can researchers integrate this compound into continuous flow reactor systems for scalable synthesis?

  • Methodological Answer : Design a flow reactor with segmented temperature zones:

  • Zone 1 : Alkylation at 60–80°C in a coiled tube reactor.
  • Zone 2 : Inline extraction for intermediate purification.
  • Zone 3 : Continuous hydrogenation with immobilized Pd/C catalyst.
    Process analytical technology (PAT) tools, such as inline pH probes and UV flow cells, enable real-time quality control. Computational fluid dynamics (CFD) models optimize mixing and residence time distribution .

Data Contradiction and Validation Strategies

  • Case Study : If conflicting reports exist on the compound’s stability in aqueous buffers, perform accelerated stability testing under controlled pH (2–9) and ionic strength. Use LC-MS to differentiate hydrolysis products from oxidation byproducts. Compare results with structurally related compounds (e.g., 4-ANPP hydrochloride) to identify moiety-specific degradation patterns .

  • Statistical Approach : Apply Bayesian inference to reconcile divergent datasets, incorporating prior knowledge (e.g., degradation kinetics of pyridine derivatives). Sensitivity analyses quantify the impact of experimental variables (e.g., light exposure during storage) .

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